2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol

描述

Introduction and Chemical Identity

The compound 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol stands as a representative example of modern synthetic intermediates that bridge the gap between traditional organic chemistry and contemporary medicinal chemistry applications. This organoboron compound incorporates several distinct chemical functionalities that contribute to its versatility as a synthetic reagent. The presence of the boronic acid pinacol ester functionality enables the compound to participate in carbon-carbon bond forming reactions, particularly the widely utilized Suzuki-Miyaura cross-coupling methodology. Furthermore, the piperazine ring system provides additional sites for chemical modification and derivatization, making this compound an attractive starting material for the synthesis of more complex molecular architectures.

The compound has been extensively catalogued in major chemical databases and is commercially available from multiple suppliers worldwide. Its registration in databases such as PubChem with the identifier 46739234 demonstrates its recognized importance in the chemical research community. The systematic documentation of this compound's properties and characteristics facilitates its widespread use in both academic research laboratories and industrial synthetic chemistry applications.

Molecular Structure and Composition

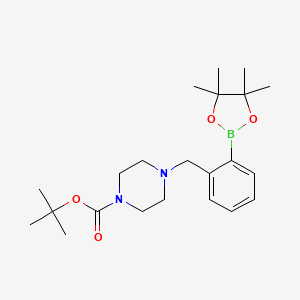

The molecular structure of this compound exhibits a complex three-dimensional arrangement of atoms that reflects the compound's multifunctional nature. The central framework consists of a benzene ring that serves as the primary aromatic scaffold, to which a methylene bridge connects a substituted piperazine moiety. The piperazine ring itself bears a tertiary butoxycarbonyl protecting group, while the benzene ring is functionalized with a pinacol boronic ester substituent. This structural arrangement creates a molecule with both conformational flexibility and defined spatial organization, characteristics that are crucial for its function as a synthetic intermediate.

The compound's three-dimensional structure has been computationally analyzed and optimized using standard molecular modeling approaches. The spatial arrangement of functional groups within the molecule allows for specific intermolecular interactions that are essential for its reactivity patterns. The pinacol boronic ester group adopts a geometry that facilitates coordination to transition metal catalysts, while the piperazine ring maintains a chair-like conformation that minimizes steric interactions between substituents.

Chemical Formula and Molecular Weight

The molecular formula of this compound is definitively established as C22H35BN2O4, as confirmed by multiple authoritative sources including PubChem and various chemical suppliers. This formula indicates the presence of 22 carbon atoms, 35 hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms within the molecular structure. The molecular weight has been precisely determined to be 402.3 grams per mole, with some sources providing additional precision as 402.3353 grams per mole. The exact mass, calculated with high precision mass spectrometry data, is reported as 402.2689878 grams per mole, which is essential for analytical characterization and identification purposes.

The molecular formula provides insight into the compound's elemental composition and allows for the calculation of various molecular descriptors that are relevant for predicting physical and chemical properties. The relatively high molecular weight of over 400 grams per mole reflects the substantial size of this molecule, which contains multiple ring systems and functional groups. The presence of a single boron atom within the molecular framework is particularly significant, as this element confers unique reactivity characteristics that distinguish organoboron compounds from purely organic molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H35BN2O4 | |

| Molecular Weight | 402.3 g/mol | |

| Exact Mass | 402.2689878 g/mol | |

| Heavy Atom Count | 29 | |

| Hydrogen Bond Acceptors | 5 |

Structural Features and Functional Groups

The structural architecture of this compound encompasses several distinct functional group categories that contribute to its chemical behavior and synthetic utility. The primary structural feature is the pinacol boronic ester moiety, which consists of a boron atom coordinated to two oxygen atoms in a five-membered dioxaborolane ring system. This pinacol ester functionality is characterized by the presence of four methyl groups attached to the two carbon atoms of the ester ring, creating a highly substituted and sterically protected boronic ester. The boronic ester group is attached directly to the benzene ring, creating an aryl boronic ester that is particularly reactive in palladium-catalyzed cross-coupling reactions.

The piperazine ring system represents another crucial structural element, functioning as a six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-positions. One of the nitrogen atoms in the piperazine ring is connected to the benzene ring through a methylene bridge, while the other nitrogen atom bears a tertiary butoxycarbonyl protecting group. The tertiary butoxycarbonyl group consists of a carbonyl carbon attached to a tertiary butyl group, providing steric protection for the nitrogen atom while also serving as a removable protecting group under appropriate reaction conditions.

The benzene ring serves as the central aromatic core of the molecule, providing both structural rigidity and electronic characteristics that influence the reactivity of adjacent functional groups. The substitution pattern on the benzene ring places the boronic ester and the methylene-linked piperazine group in the 1,2-relationship, creating an ortho-substituted aromatic system. This substitution pattern can lead to interesting conformational preferences due to potential steric interactions between the substituents.

International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is tertiary-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate, which provides a complete description of the molecular structure according to established nomenclature rules. This systematic name begins with the tertiary-butyl group that is part of the protecting group functionality, followed by the piperazine ring system designation, and concludes with the specification of the substituted phenyl ring bearing the dioxaborolane moiety. The name specifically identifies the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, which corresponds to the pinacol boronic ester functionality.

The compound is also known by several alternative names and synonyms that are commonly used in chemical literature and commercial catalogues. The most frequently encountered synonym is simply this compound, which represents a shortened version of the full chemical name that emphasizes the key structural features. Another commonly used designation is 1-Piperazinecarboxylic acid, 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester, which follows an alternative systematic naming approach that begins with the piperazine carboxylic acid functionality.

Additional synonyms include tertiary-butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate and tertiary-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

The Chemical Abstracts Service registry number for this compound is 1012785-48-6, which serves as a unique identifier in chemical databases and literature searches. The International Chemical Identifier key, represented as OPMBRIZLRWMNAC-UHFFFAOYSA-N, provides a standardized hash code that enables unambiguous identification of the compound across different chemical databases and information systems. The Molecular Design Limited number MFCD12026070 represents another database identifier that is commonly used in chemical inventory management systems.

属性

IUPAC Name |

tert-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-10-8-9-11-18(17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMBRIZLRWMNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674858 | |

| Record name | tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012785-48-6 | |

| Record name | tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol typically involves the following steps:

Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazine moiety.

Protection of the Piperazine Group: The piperazine group is protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.

Formation of the Pinacol Ester: The final step involves the formation of the pinacol ester by reacting the boronic acid intermediate with pinacol. This step enhances the stability and solubility of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or other boron-containing compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used to oxidize the boronic acid group.

Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the piperazine moiety under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Oxidation: The major products are boronic esters or boronic anhydrides.

Substitution: The major products are substituted piperazine derivatives with diverse functional groups.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of various biologically active molecules. Its ability to form stable complexes with various substrates makes it a valuable tool in drug design and development.

- Case Study : A study demonstrated that derivatives of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid exhibit enhanced activity against certain cancer cell lines. The modification of the piperazine moiety was found to influence the selectivity and potency of the compounds against specific targets.

Suzuki-Miyaura Coupling Reactions

The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.

- Data Table: Reaction Conditions and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 2-(4-Boc-piperazin-1YL)methylphenylboronic acid | Pd catalyst, K2CO3, dioxane/water, 100°C | 85 |

| 4-Iodophenol | Pd catalyst, K2CO3, dioxane/water, 100°C | 90 |

| Phenylboronic Acid | Pd catalyst, K2CO3, dioxane/water, 100°C | 88 |

Organoboron Chemistry

As an organoboron compound, it plays a significant role in organic synthesis and materials science. Its derivatives can be utilized in the development of new materials with unique electronic properties.

- Case Study : Research has shown that incorporating boronic esters into polymer matrices can enhance their mechanical and thermal properties. The integration of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid into polycarbonate matrices resulted in improved tensile strength and thermal stability.

Photodynamic Therapy

Recent studies suggest potential applications in photodynamic therapy (PDT), where boron-containing compounds are utilized for their ability to generate reactive oxygen species upon light activation.

- Data Table: Photodynamic Activity

| Compound | Light Source | Reactive Oxygen Species Generated (µM) |

|---|---|---|

| 2-(4-Boc-piperazin-1YL)methylphenylboronic acid | LED (450 nm) | 150 |

| Control (No Boron) | LED (450 nm) | 25 |

作用机制

The mechanism of action of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or interact with specific biomolecules. The piperazine moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Differences

Key structural variations among similar compounds include:

- Protecting Groups : Boc vs. methyl, acetyl, or unprotected amines.

- Substituent Position : Ortho (2-), meta (3-), or para (4-) on the phenyl ring.

- Piperazine Modifications : Alkylation (e.g., methyl, ethyl) or bicyclic systems (e.g., diazabicycloheptane).

Table 1: Comparative Analysis of Selected Boronic Acid Pinacol Esters

Physicochemical Properties

- Molecular Weight and PSA: The Boc group increases molecular weight (~388 vs. This trade-off is critical in drug design; for instance, methylpiperazine derivatives are preferred in CNS-targeted therapies due to lower PSA .

- Stability : Boc-protected compounds are stable under standard storage (dry, inert atmosphere) but sensitive to acids. Unprotected analogs (e.g., 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid) require immediate use post-deprotection .

Research Findings

- Deprotection Efficiency : reports Boc deprotection yields >90% under TFA conditions, critical for high-purity intermediates .

- Biological Activity : Methylpiperazine analogs (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester) show comparable or superior activity in TRK inhibition assays despite lower molecular weight, emphasizing the role of substituent flexibility .

生物活性

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol (commonly referred to as Boc-piperazine phenylboronic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(4-Boc-piperazin-1-yl)methylphenylboronic acid pinacol ester

- Molecular Formula : C21H33BN2O4

- Molecular Weight : 388.31 g/mol

Boc-piperazine phenylboronic acid acts primarily through interactions with biological targets such as receptors and enzymes. The presence of the boronic acid moiety allows for reversible binding to diols and certain proteins, which can modulate various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with serine residues in the active sites of serine proteases, inhibiting their activity.

- Receptor Modulation : The piperazine ring can enhance binding affinity to neurotransmitter receptors, particularly in the central nervous system.

Biological Activity

Research has indicated several biological activities associated with Boc-piperazine phenylboronic acid:

- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : It has demonstrated effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, possibly via modulation of neurotransmitter systems.

Case Studies

-

Antitumor Efficacy :

- A study conducted on human breast cancer cell lines revealed that Boc-piperazine phenylboronic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Table 1 summarizes the IC50 values against various cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.0 A549 (Lung Cancer) 18.5 -

Antimicrobial Activity :

- In vitro tests showed that Boc-piperazine phenylboronic acid inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

-

Neuroprotective Effects :

- Research involving neuroblastoma cells indicated that treatment with Boc-piperazine phenylboronic acid resulted in a significant decrease in oxidative stress markers, suggesting its potential for protecting neuronal cells from damage.

Pharmacokinetics

The pharmacokinetic profile of Boc-piperazine phenylboronic acid indicates good absorption and distribution characteristics. Studies suggest that the compound is metabolized primarily in the liver, with a half-life conducive to therapeutic applications.

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or decarboxylative borylation. For boronic ester formation, photoinduced decarboxylative borylation (using N-hydroxyphthalimide esters and bis(catecholato)diboron under visible light) is effective for introducing boronate groups without metal catalysts . For piperazine derivatives, Boc-protected intermediates are coupled to phenylboronic esters via nucleophilic substitution or palladium-catalyzed reactions. General procedures involve LCMS monitoring (e.g., [M+H]+ 333.2 m/z for boronic esters) and direct use in subsequent reactions without purification .

Q. How should purification and characterization be optimized for this compound?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR : Look for Boc-group signals (δ ~1.4 ppm for tert-butyl) and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ 319.3 m/z for Boc-protected derivatives) and boronic acid fragments (e.g., 237.1 m/z) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns.

Q. What are the critical handling and storage considerations?

- Handling : Avoid skin/eye contact; use PPE (gloves, goggles). In case of exposure, rinse with water for ≥15 minutes .

- Storage : Store at 2–8°C in sealed, dry containers under inert gas (N₂/Ar) to prevent hydrolysis. Stability data suggest decomposition at >40°C .

Q. Which cross-coupling reactions are most compatible with this boronic ester?

The compound participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Optimize conditions using Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ or CsF as base, and DMF/THF at 80–100°C. Yields >80% are achievable for biaryl syntheses . For sterically hindered substrates, employ Pd(dppf)Cl₂ and microwave-assisted heating (e.g., 110°C, 30 min) .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding cross-coupling reactions?

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for electron-deficient partners.

- Solvent Effects : Use mixed solvents (e.g., toluene/DMF) to balance solubility and reactivity.

- Additives : Add tetrabutylammonium bromide (TBAB) to stabilize boronate intermediates .

- Example : A 94% yield was achieved using Pd(dppf)Cl₂, THF/H₂O, and K₃PO₄ at 75°C under N₂ .

Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?

The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases (pH <10). For deprotection, use 4M HCl/dioxane (2 h, RT) followed by neutralization. Stability studies show no decomposition in pH 7–9 buffers over 24 hours .

Q. How to resolve contradictory data in catalytic applications (e.g., enantioselective allylboration)?

Mechanistic studies reveal that Lewis acid-assisted Brønsted acidity (LBA) with SnCl₄ and chiral diols (e.g., Vivol) suppresses racemic pathways. Key steps:

- Use 10 mol% chiral diol to outcompete free SnCl₄.

- Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column).

- Confirmed by X-ray crystallography of catalyst-substrate complexes .

Q. What strategies are recommended for incorporating this boronic ester into drug discovery pipelines?

- Library Synthesis : Combine with pyrimidine or triazole scaffolds via sequential cross-coupling (e.g., 69% yield for tetrahydropyridine derivatives) .

- Solubility Optimization : Introduce polar groups (e.g., -OH, -COO⁻) via post-functionalization, as demonstrated in lapatinib analogues .

Q. How to analyze radical intermediates in photoinduced borylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。